molecular formula C11H16O B14544022 Octahydro-1H-2,5-methanoindene-7-carbaldehyde CAS No. 61775-54-0

Octahydro-1H-2,5-methanoindene-7-carbaldehyde

Cat. No.: B14544022
CAS No.: 61775-54-0
M. Wt: 164.24 g/mol
InChI Key: YRXFQWUFRRCSAC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-2,5-methanoindene-7-carbaldehyde typically involves the hydrogenation of indene derivatives. The process often includes the use of catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogenation conditions. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and pressures of hydrogen gas around 50-100 psi.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-2,5-methanoindene-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octahydro-1H-2,5-methanoindene-7-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of Octahydro-1H-2,5-methanoindene-7-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the compound may exert its effects by binding to active sites of enzymes, thereby inhibiting or modulating their activity. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Protoadamantane: Another bridged-ring compound with similar structural features.

    Isoadamantane: A related tricyclic compound with comparable chemical properties.

    Tricyclo[4.3.1.0(3,8)]decane: Shares structural similarities with Octahydro-1H-2,5-methanoindene-7-carbaldehyde.

Uniqueness

This compound is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and potential applications. Its bridged-ring structure also contributes to its stability and versatility in various chemical reactions.

Properties

CAS No.

61775-54-0

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

tricyclo[4.3.1.03,8]decane-4-carbaldehyde

InChI

InChI=1S/C11H16O/c12-6-10-4-7-1-8-3-9(2-7)11(10)5-8/h6-11H,1-5H2

InChI Key

YRXFQWUFRRCSAC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC3C(C2)C=O

Origin of Product

United States

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